molecular formula C11H10FN3OS2 B437975 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide CAS No. 312748-54-2

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No. B437975
CAS RN: 312748-54-2
M. Wt: 283.3g/mol
InChI Key: FMGWPLFNQZQFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves the inhibition of specific enzymes, which leads to the suppression of various biological pathways. For example, the inhibition of carbonic anhydrase leads to the reduction of acid secretion in the stomach, while the inhibition of acetylcholinesterase and butyrylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, resulting in the enhancement of cholinergic neurotransmission.
Biochemical and Physiological Effects:
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide in lab experiments include its potent inhibitory activity against specific enzymes, its low toxicity, and its ability to penetrate the blood-brain barrier. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.

Future Directions

The future directions for the research on N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide include the development of more efficient synthesis methods, the identification of novel targets for this compound, and the optimization of its pharmacokinetic properties. This compound also has the potential for application in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammation.

Synthesis Methods

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves a multi-step process that includes the reaction of 2-fluorobenzoic acid with thionyl chloride, followed by the reaction with 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine in the presence of a base. The final product is purified using column chromatography to obtain a pure form of the compound.

Scientific Research Applications

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has also been studied for its potential as an anti-inflammatory and anti-cancer agent.

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWPLFNQZQFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.